molecular formula C8H11NS B3291977 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine CAS No. 874881-16-0

4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine

Cat. No. B3291977
CAS RN: 874881-16-0
M. Wt: 153.25 g/mol
InChI Key: JFWMSCGNMHKOHT-UHFFFAOYSA-N
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Description

The compound “4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine” is a derivative of the parent compound "4H-Cyclopenta[b]thiophen-6(5H)-one" . The parent compound has a molecular weight of 139.2 and is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine” were not found, a general method for synthesizing similar compounds involves cooling the reaction mass to room temperature, then adding water acidified with hydrochloric acid and diethyl ether .


Molecular Structure Analysis

The parent compound “4H-Cyclopenta[b]thiophen-6(5H)-one” has a molecular formula of C7H6OS . Its InChI Code is 1S/C7H7OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4,9H,1-2H2 .


Physical And Chemical Properties Analysis

The parent compound “4H-Cyclopenta[b]thiophen-6(5H)-one” is a liquid at room temperature . It has a molecular weight of 139.2 .

Scientific Research Applications

  • Organometallic Chemistry :

    • Cyclopenta[b]thienyl ligands, including derivatives of 4H-cyclopenta[b]thiophen, have been studied for their reactivity in organometallic chemistry. These compounds can form σ-element-substituted thiopentalenes, showing specific regioselectivity and precoordination characteristics due to the presence of sulfur atoms, which is useful in the synthesis of new organometallic compounds (Kissounko et al., 2000).
  • Synthesis and Reactivity in Organic Chemistry :

    • Cyclopenta[b]thiophene derivatives have been involved in cyclisation reactions of various compounds, leading to the formation of diverse structures. This includes the formation of 4H-cyclopental[b]pyrrol-4-ones, showcasing the compound's role in complex organic synthesis and rearrangement processes (Palmer et al., 1978).
  • Liquid Crystal Research :

    • The cyclopenta[b]thiophene core has been used to design high birefringence and large dielectric anisotropy liquid crystals. These crystals have wide applications in display technologies and optoelectronics. The structural uniqueness of cyclopenta[b]thiophene contributes to the stabilization of the liquid crystal phase (Danyang et al., 2020).
  • Crystallography and Molecular Structure Analysis :

    • Studies involving cyclopenta[b]thiophene derivatives have contributed to crystallography, providing insights into the molecular structures, bonding, and interactions within these compounds. This has implications for material science and pharmaceutical research (Oliveira et al., 2012).
  • Synthesis of Biological Compounds :

    • Research has been conducted on the synthesis of various derivatives of cyclopenta[b]thiophene, exploring their potential in the development of new drugs. The structural diversity and reactivity of these compounds make them candidates for pharmaceutical innovation (Safonov et al., 2017).
  • Spectroscopy and Computational Chemistry Studies :

    • Cyclopenta[b]thiophene derivatives have been subject to spectroscopy studies and computational chemistry analyses, enhancing understanding of their electronic properties and interactions at the molecular level. This research aids in the design of new compounds with desired properties (Alaşalvar et al., 2013).

Safety and Hazards

The parent compound “4H-Cyclopenta[b]thiophen-6(5H)-one” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMSCGNMHKOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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